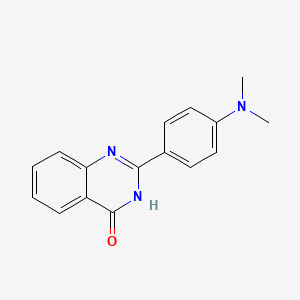![molecular formula C17H22N4O2 B6107475 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6107475.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Métodos De Preparación
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with a pyrimidine derivative under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Análisis De Reacciones Químicas
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors, aiding in the understanding of receptor-ligand interactions.
Biology: The compound is utilized in biological assays to investigate its effects on cellular processes and receptor activity.
Medicine: It has potential therapeutic applications in treating conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia due to its interaction with alpha1-adrenergic receptors.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one involves its binding to alpha1-adrenergic receptors. This binding leads to the modulation of receptor activity, influencing various physiological processes such as smooth muscle contraction and neurotransmitter release. The compound’s interaction with these receptors is crucial for its therapeutic effects .
Comparación Con Compuestos Similares
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostate hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
These compounds share structural similarities and receptor targets but differ in their specific applications and pharmacokinetic profiles .
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-13(2)18-17(19-16(12)22)21-10-8-20(9-11-21)14-6-4-5-7-15(14)23-3/h4-7H,8-11H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVHWDOLQDNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-ethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6107395.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6107427.png)
![[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B6107436.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6107440.png)
![2-amino-7-[4-(2-thienyl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107445.png)
![4,4,4-Trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one](/img/structure/B6107453.png)
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6107458.png)

![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE](/img/structure/B6107469.png)
![N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6107470.png)

![5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B6107485.png)
![7-(Cyclopropylmethyl)-2-[(4-methoxy-2,3-dimethylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107492.png)
